Boc-3,5-dihydroxy-1-adamantyl-L-glycine
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Overview
Description
Boc-3,5-dihydroxy-1-adamantyl-L-glycine is a chemical compound with the molecular formula C17H27NO6 and a molecular weight of 341.4 g/mol . It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, including saxagliptin, a drug used to treat type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3,5-dihydroxy-1-adamantyl-L-glycine typically involves multiple steps. One common method starts with 1-adamantanecarboxylic acid, which undergoes a series of reactions including nitration, reduction, and protection to yield the desired compound . The reaction conditions often involve the use of sulfuric acid, nitric acid, and other reagents to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Boc-3,5-dihydroxy-1-adamantyl-L-glycine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions include various derivatives of adamantane, such as ketones, alcohols, and amines. These products are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Boc-3,5-dihydroxy-1-adamantyl-L-glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of high-performance materials and polymers.
Mechanism of Action
The mechanism of action of Boc-3,5-dihydroxy-1-adamantyl-L-glycine involves its role as an intermediate in the synthesis of pharmaceuticals. In the case of saxagliptin, the compound acts as a precursor that undergoes further chemical transformations to yield the active drug. Saxagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which increases the levels of incretin hormones and helps regulate blood sugar levels .
Comparison with Similar Compounds
Similar Compounds
Boc-3-hydroxy-1-adamantyl-L-glycine: This compound is similar in structure but has only one hydroxyl group instead of two.
3-hydroxy-1-adamantyl-glycine: Lacks the Boc protecting group and has different reactivity and applications.
Uniqueness
Boc-3,5-dihydroxy-1-adamantyl-L-glycine is unique due to its dual hydroxyl groups and Boc protecting group, which provide specific reactivity and stability. This makes it particularly useful as an intermediate in the synthesis of complex pharmaceuticals like saxagliptin .
Properties
IUPAC Name |
2-(3,5-dihydroxy-1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO6/c1-14(2,3)24-13(21)18-11(12(19)20)15-4-10-5-16(22,7-15)9-17(23,6-10)8-15/h10-11,22-23H,4-9H2,1-3H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYYESJIBYSDAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)(CC(C3)(C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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